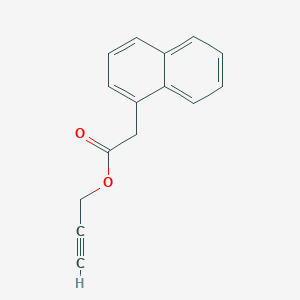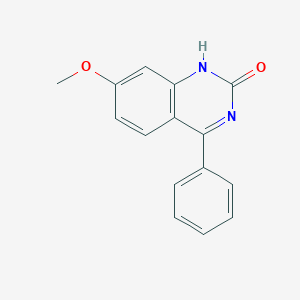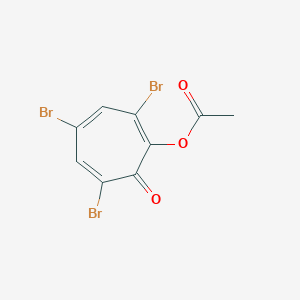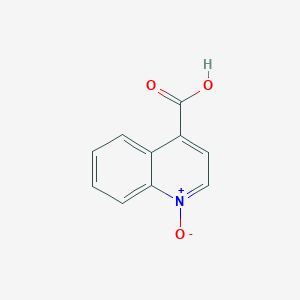![molecular formula C15H16N4O3 B14669560 Ethanol, 2-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- CAS No. 41616-43-7](/img/structure/B14669560.png)
Ethanol, 2-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-: is a chemical compound with the molecular formula C17H20N4O4. It is known for its vibrant color due to the presence of the azo group, which is a characteristic feature of many dyes and pigments. This compound is used in various scientific research applications, particularly in the fields of chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- typically involves the azo coupling reaction. This reaction is carried out by diazotizing an aromatic amine and then coupling it with another aromatic compound. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another aromatic compound, such as aniline or its derivatives, under basic conditions to form the azo compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions typically require strong acids (e.g., sulfuric acid for sulfonation) or halogens (e.g., chlorine for chlorination).
Major Products:
Reduction of the nitro group: Formation of the corresponding amine.
Reduction of the azo group: Formation of the corresponding aromatic amines.
Substitution reactions: Formation of various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Chemistry:
- Used as a dye or pigment in various chemical processes.
- Employed in the synthesis of complex organic molecules.
Biology:
- Utilized in staining techniques for microscopy to visualize biological specimens.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Applied in the manufacturing of colored plastics, textiles, and inks.
作用機序
The mechanism of action of Ethanol, 2-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- primarily involves its interaction with light and other chemicals. The azo group (-N=N-) is responsible for the compound’s color, as it can absorb visible light and undergo electronic transitions. This property makes it useful in applications where color change is required, such as pH indicators and sensors.
類似化合物との比較
- Ethanol, 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]-
- 2-(4-Nitrophenyl)ethanol
- 2-[[2-methyl-4-[azo]phenyl]amino]ethanol
Comparison:
- Ethanol, 2-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and color properties.
- Ethanol, 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]- has a similar structure but with an ethyl group instead of a methyl group, which can affect its solubility and reactivity.
- 2-(4-Nitrophenyl)ethanol lacks the azo group, making it less colorful and altering its chemical behavior.
- 2-[[2-methyl-4-[azo]phenyl]amino]ethanol has a different substitution pattern, which can influence its electronic properties and interactions with other molecules.
特性
CAS番号 |
41616-43-7 |
|---|---|
分子式 |
C15H16N4O3 |
分子量 |
300.31 g/mol |
IUPAC名 |
2-[N-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C15H16N4O3/c1-18(10-11-20)14-6-2-12(3-7-14)16-17-13-4-8-15(9-5-13)19(21)22/h2-9,20H,10-11H2,1H3 |
InChIキー |
OGNIUIINDXCOTE-UHFFFAOYSA-N |
正規SMILES |
CN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Octanamide, N-[4-[bis[4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]-](/img/structure/B14669562.png)


